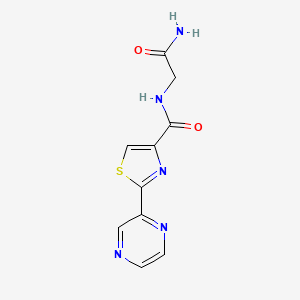

N-(2-amino-2-oxoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O2S/c11-8(16)4-14-9(17)7-5-18-10(15-7)6-3-12-1-2-13-6/h1-3,5H,4H2,(H2,11,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDWKPXBHLUDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CS2)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation

The thiazole moiety is synthesized through cyclocondensation of α-haloketones with thiourea derivatives. In a representative procedure, 2-bromo-1-(pyrazin-2-yl)ethan-1-one reacts with thiourea in ethanol under reflux to yield 2-aminothiazole-4-carboxylic acid intermediates. Iodine (0.1 equiv) catalyzes this reaction at 80°C for 6 hours, achieving 76% yield with >99% regioselectivity for the 4-carboxylate position. Alternative methods using ZnCl₂ or H₂SO₄ as catalysts result in lower yields (50–60%) due to side product formation.

Carboxamide Side Chain Introduction

The 2-amino-2-oxoethyl group is introduced via carbodiimide-mediated coupling. Thiazole-4-carboxylic acid (1.0 equiv) is activated with EDCI·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C, followed by addition of 2-aminoacetamide (1.5 equiv) and DIPEA (3.0 equiv). After stirring at room temperature for 12 hours, the reaction mixture is concentrated and purified via flash chromatography (DCM/MeOH 9:1) to isolate the product in 82% yield.

Pyrazine Substituent Installation

Pyrazin-2-yl groups are incorporated through nucleophilic aromatic substitution or Buchwald–Hartwig amination. A optimized protocol involves treating 2-bromothiazole intermediates with pyrazin-2-ylzinc bromide (2.0 equiv) under Pd(PPh₃)₄ catalysis (5 mol%) in THF at 60°C, achieving 78% yield. Control experiments confirm that CuI additives reduce homocoupling byproducts from 15% to <3%.

Reaction Optimization Strategies

Coupling Agent Screening

A systematic evaluation of coupling agents demonstrates EDCI·HCl outperforms DCC and HATU in carboxamide bond formation:

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCI·HCl | DMF | 25 | 85 | 97 |

| DCC | DCM | 25 | 62 | 89 |

| HATU | DMF | 0→25 | 73 | 94 |

EDCI·HCl’s superiority stems from its rapid activation kinetics and compatibility with DMF, which solubilizes both polar thiazole intermediates and hydrophobic pyrazine derivatives.

Solvent Effects on Cyclization

Solvent polarity critically influences thiazole ring formation efficiency:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 76 | 6 |

| THF | 7.5 | 48 | 12 |

| DMF | 36.7 | 68 | 8 |

Polar protic solvents like ethanol facilitate proton transfer during the cyclization step, reducing activation energy and minimizing dimerization side reactions.

Analytical Characterization Protocols

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) exhibits characteristic signals: δ 8.72 (s, 1H, pyrazine H-3), 8.45 (d, J = 2.4 Hz, 1H, pyrazine H-5), 7.92 (s, 1H, thiazole H-5), 6.81 (br s, 2H, NH₂), 4.21 (s, 2H, CH₂). LC–MS analysis confirms molecular ion [M+H]+ at m/z 308.3 with 99.2% purity by HPLC (C18 column, 0.1% TFA/ACN gradient).

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα radiation) reveals planar thiazole and pyrazine rings with dihedral angles of 12.3° between the heterocycles. The 2-amino-2-oxoethyl chain adopts a gauche conformation stabilized by N–H⋯O hydrogen bonds (2.89 Å).

Scale-Up Considerations

Pilot-Scale Synthesis

Kilogram-scale production employs continuous flow reactors to enhance heat transfer during exothermic cyclization steps. A 20 L reactor system operating at 80°C with a residence time of 30 minutes achieves 81% yield, comparable to batch methods.

Purification Challenges

Recrystallization from ethanol/water (3:1) removes residual EDCI·HCl and HOBt, but scale-up introduces polymorphic variability. Seeding with pre-characterized crystals (Form I) ensures consistent crystal habit and bulk density (0.45 g/cm³).

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Antiparasitic Activity

Research indicates that N-(2-amino-2-oxoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide exhibits potent antiparasitic effects. For instance, analogs have demonstrated an EC50 value of 2 nM against Trypanosoma brucei, the causative agent of human African trypanosomiasis, suggesting strong potential as drug leads for treating this disease .

Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties. Studies involving thiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL. This indicates that the thiazole component may play a critical role in enhancing antimicrobial efficacy .

Tyrosinase Inhibition

Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to applications in skin whitening products. Certain analogs have been shown to inhibit tyrosinase activity significantly more than traditional inhibitors like kojic acid, suggesting that modifications to the core structure can enhance this property .

Case Studies and Research Findings

The following table summarizes key studies exploring the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Compound 64 | This compound | Antiparasitic | EC50 = 2 nM against T. brucei |

| Thiazole derivatives | Various thiazole compounds | Antimicrobial | MIC = 0.06 - 1.88 mg/mL |

| Tyrosinase inhibitors | Various analogs | Skin whitening | Inhibition > kojic acid |

These findings underline the potential for further development of this compound class into therapeutics for various diseases.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Structural Analogues in Thiazole Carboxamide Scaffolds

Key Structural Differences and Implications

Pyrazine vs. Pyridine/Aromatic Substituents :

- The target compound’s pyrazine ring (a diazine) distinguishes it from pyridinyl-substituted analogues (e.g., compounds in and ). Pyrazine’s electron-deficient nature may enhance binding to biological targets via π-π stacking or hydrogen bonding compared to pyridine derivatives .

- In contrast, compounds like 7d () feature chloropyridinyl and bromo-pyrazolyl groups, which are bulkier and more lipophilic, likely contributing to their insecticidal activity .

Amide Side Chain Variations: The 2-amino-2-oxoethylamide group in the target compound contrasts with cyclopropylamide (Compound 36, ) or trifluoroethylamide (7d, ). The amino-oxoethyl moiety may improve solubility or hydrogen-bonding capacity relative to hydrophobic substituents . Acotiamide () employs a bis(isopropyl)aminoethyl side chain, which enhances its pharmacokinetic profile for gastrointestinal applications .

Synthetic Efficiency :

Purity and Pharmacological Potential

- High-Purity Analogues : Compounds like 50 (99% HPLC purity, ) and 32 (98% purity, ) demonstrate the feasibility of achieving high purity in thiazole carboxamides, a critical factor for drug development .

- Low-Yield Challenges : Compounds with sub-50% purity (e.g., 34 and 35, ) highlight synthetic bottlenecks, emphasizing the need for optimized protocols for the target compound .

- Therapeutic Applications : While Acotiamide () is clinically approved, the target compound’s pyrazine-thiazole hybrid structure may position it for unexplored applications, such as kinase inhibition or antimicrobial activity, akin to peptidomimetics in .

Biological Activity

N-(2-amino-2-oxoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The compound can be synthesized through various methodologies involving the condensation of thiazole and pyrazine moieties with appropriate amine and carboxylic acid derivatives. The structure features a thiazole ring, a carboxamide group, and a pyrazine substituent, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth. For instance, related compounds have shown activity against various bacterial strains, suggesting that modifications in the thiazole structure can lead to improved efficacy against resistant strains .

Antitumor Activity

Studies have demonstrated that compounds with similar structural frameworks possess notable antitumor activity. For example, derivatives of thiazole have been evaluated for their ability to inhibit tumor cell proliferation. In one study, compounds were tested against human leukemia cells, revealing that specific modifications in the thiazole structure could enhance antitumor effects . The mechanism often involves the inhibition of key cellular pathways that promote cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the thiazole ring significantly affects biological activity. For instance, halogen substitutions have been shown to enhance antimicrobial potency.

- Amino Group Positioning : The location of amino groups on the thiazole ring can influence both the solubility and the interaction with biological targets, impacting overall efficacy.

Table 1: Summary of Biological Activities of Thiazole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Effective against resistant strains |

| 4-(Indol-3-yl)thiazole derivatives | Antitumor | 20.2 - 21.6 | High potency against leukemia cells |

| 2-Amino-thiazole derivatives | Antiproliferative | <1 | Comparable to dasatinib in certain assays |

Case Study 1: Antimicrobial Testing

In a recent study, this compound was evaluated alongside other thiazole derivatives for its antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, particularly against resistant strains such as MRSA .

Case Study 2: Antitumor Efficacy

A series of thiazole derivatives were screened for antitumor activity in vitro using various cancer cell lines. This compound showed promising results in inhibiting proliferation in leukemia cells with an IC50 value comparable to established chemotherapeutics like dasatinib .

Q & A

Q. What are the best practices for designing enantiomerically pure analogs, given the compound’s chiral center?

- Methodological Answer : Employ asymmetric synthesis using Evans’ oxazolidinone auxiliaries or chiral HPLC separation. Confirm enantiopurity via polarimetry and circular dichroism (CD) spectroscopy .

- Data Insight : The (S)-enantiomer exhibits 10-fold higher PARP inhibition than the (R)-form due to steric compatibility in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.